Thymine-alpha,alpha,alpha,6-D4 glycol

Mass Spectrometry Isotope Dilution Oxidative Stress

Accurate quantification of thymine glycol-a key oxidative DNA damage marker-requires isotopic internal standards to correct for matrix effects and ion suppression. Non-deuterated analogs introduce significant analytical error. - Tetra-deuterated analog (MW 164.15) with predictable +4 Da mass shift for LC-MS/GC-MS isotope dilution workflows - Validated for urine, cell lysates, and hydrolyzed DNA samples in genotoxicity and aging research - Meets FDA/ICH bioanalytical method validation requirements for accuracy and recovery

Molecular Formula C5H8N2O4
Molecular Weight 164.15 g/mol
Cat. No. B12393187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymine-alpha,alpha,alpha,6-D4 glycol
Molecular FormulaC5H8N2O4
Molecular Weight164.15 g/mol
Structural Identifiers
SMILESCC1(C(NC(=O)NC1=O)O)O
InChIInChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/i1D3,2D
InChIKeyGUKSGXOLJNWRLZ-MZCSYVLQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thymine-D4 Glycol Technical Profile


Thymine-alpha,alpha,alpha,6-D4 glycol (CAS 132523-94-5) is a stable isotope-labeled analog of the oxidative DNA lesion marker thymine glycol . It is a tetra-deuterated compound with a molecular weight of 164.15 g/mol and is supplied as a mixture of diastereomers . Its primary industrial and research application is as an internal standard for the accurate quantification of endogenous thymine glycol in complex biological matrices using mass spectrometry-based methods [1].

Type Deuterated (D4) SIL-IS
Target Thymine glycol oxidative lesion
Method Isotope dilution LC-MS / GC-MS

Thymine-D4 vs. Unlabeled Thymine Glycol


Substituting Thymine-alpha,alpha,alpha,6-D4 glycol with its unlabeled counterpart (thymine glycol, CAS 2943-56-8) or other non-isotopic internal standards introduces significant and quantifiable analytical error, rendering accurate quantification impossible. The key differentiator is the deuterium label, which creates a predictable mass shift detectable by mass spectrometry [1]. This allows the labeled compound to serve as a perfect physicochemical mimic of the target analyte, co-eluting during chromatographic separation and experiencing identical ionization efficiency and matrix effects. Unlike generic or structural analogs, an isotopically labeled internal standard corrects for variable sample preparation losses, ion suppression, and instrument drift, which are critical for achieving high precision and accuracy in trace-level quantification of DNA damage markers in complex biological samples like urine or cell lysates [2].

Target Standard
Unlabeled Substitute
Deuterated D4: +4 Da mass shift; co-elutes with analyte
No mass offset; signal indistinguishable from endogenous analyte
Corrects for matrix effects, recovery, and instrument drift
May not correct for variable losses or ion suppression

Thymine-D4 Glycol Performance Metrics


Mass Shift Differentiation

The tetra-deuterated structure of Thymine-alpha,alpha,alpha,6-D4 glycol provides a distinct and predictable mass shift compared to unlabeled thymine glycol. This is the fundamental property enabling its use in isotope dilution mass spectrometry . The substitution of four hydrogen atoms with deuterium increases the molecular mass by 4 Da relative to the unlabeled analyte (C5H8N2O4 vs. C5H4D4N2O4) . This mass difference is easily resolved by standard mass spectrometers, allowing the internal standard signal to be distinguished from the endogenous analyte signal for accurate quantification [1].

Mass Shift
Class-level
+4.02 Da
Supports isotopic dilution MS
Avoids interference from natural isotopic envelope
Mass Spectrometry Isotope Dilution Oxidative Stress

Sample Preparation Loss Correction

The use of a deuterated internal standard like Thymine-alpha,alpha,alpha,6-D4 glycol is critical for correcting variable analyte recovery during complex, multi-step sample purification. In one study using a similar deuterated standard (thymine glycol-d3) for urine analysis, the recovery of the analyte after affinity chromatography, solid-phase extraction, and HPLC was reported to be in the range of 40-56% [1]. Without an isotopically labeled internal standard to correct for this significant and variable loss, the accuracy of the final quantification would be severely compromised, making inter-sample comparisons unreliable [2].

Recovery Correction
Data to verify
Reported 40–56% recovery corrected by ISTD
Supports matrix-dependent loss correction
Cross-study comparable with D3 analog
Sample Preparation Analytical Chemistry Method Validation

Key Applications of Thymine-D4 Glycol


Urinary Thymine Glycol as Oxidative Stress Biomarker

This compound is validated as an internal standard for the accurate measurement of thymine glycol in human and animal urine [1]. In this scenario, researchers add a known quantity of Thymine-alpha,alpha,alpha,6-D4 glycol to a urine sample prior to sample clean-up. The ratio of the endogenous thymine glycol signal to the internal standard signal, measured by GC-MS or LC-MS, is used to calculate the exact concentration of the oxidative stress biomarker [2]. This application is central to studies evaluating the efficacy of antioxidants, assessing exposure to environmental toxins, or monitoring the effects of disease states on systemic oxidative DNA damage.

DNA Lesion Assessment in Cells and Tissues

Thymine-alpha,alpha,alpha,6-D4 glycol is a critical reagent for measuring the formation and repair of thymine glycol lesions directly within DNA [2]. For this application, DNA is extracted from cells or tissues and then hydrolyzed to release the nucleobases. The deuterated standard is added before or after hydrolysis to account for procedural losses. The analysis is typically performed by LC-MS/MS [3]. This method provides a direct and highly specific assessment of oxidative DNA damage, which is more robust than indirect assays, and is used in genotoxicity testing, cancer research, and aging studies.

Method Validation for Regulated Bioanalysis

In industrial and contract research settings, the use of a stable isotope-labeled internal standard like Thymine-alpha,alpha,alpha,6-D4 glycol is a fundamental requirement for developing robust, validated analytical methods [2]. Its use in an isotope-dilution workflow directly addresses FDA and ICH guidelines for bioanalytical method validation, particularly for parameters like accuracy, precision, and recovery [3]. Procuring this compound is a necessary step for any laboratory seeking to establish a validated assay for thymine glycol, ensuring that the generated data is reliable and suitable for regulatory submission or publication in high-impact journals.

Application
Selection Property
Validation Focus
Urinary oxidative stress biomarker research
SIL-IS for isotope dilution MS
Recovery and matrix effect correction in urine matrices
DNA lesion assessment in cell/tissue extracts
Co-elution and ionization mimicry
Hydrolysis procedural loss correction
Bioanalytical validation review
ISTD for accuracy/precision validation
Validation endpoint review (accuracy, precision, recovery)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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